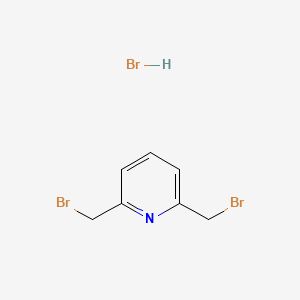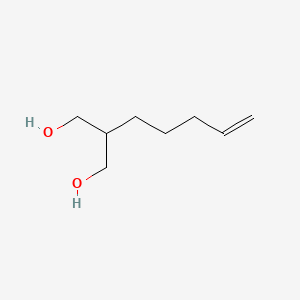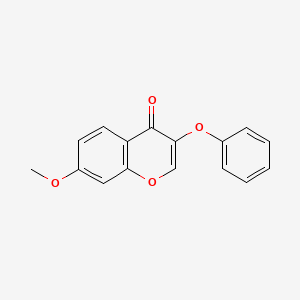
Perylene-3-carboxylic Acid
Vue d'ensemble
Description
Perylene-3-carboxylic acid is an organic compound belonging to the family of polycyclic aromatic hydrocarbons. It is derived from perylene, a well-known chromophore, and is characterized by its extended π-conjugated system. This compound is notable for its unique optical and electronic properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Perylene-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of perylene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. For example, the catalytic oxidation of perylene using metal catalysts such as palladium or platinum can be employed. These methods offer advantages in terms of scalability and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Perylene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of perylene-3,4,9,10-tetracarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the perylene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Perylene-3,4,9,10-tetracarboxylic acid.
Reduction: Perylene-3-carbinol, perylene-3-aldehyde.
Substitution: Halogenated perylene derivatives, nitroperylene, sulfonated perylene.
Applications De Recherche Scientifique
Perylene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various perylene derivatives, which are important in the study of organic semiconductors and dyes.
Biology: Employed in the development of fluorescent probes for bioimaging and biosensing due to its strong fluorescence properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of pigments, dyes, and organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism by which perylene-3-carboxylic acid exerts its effects is primarily related to its electronic structure. The extended π-conjugated system allows for efficient absorption and emission of light, making it an excellent candidate for applications in optoelectronics and fluorescence-based technologies. In biological systems, its fluorescence properties enable it to act as a probe for detecting specific biomolecules or cellular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic acid: Similar in structure but with additional carboxylic acid groups, leading to different chemical and physical properties.
Perylene diimides: Known for their use in organic electronics and as dyes, these compounds have imide groups instead of carboxylic acids.
Perylene bisimides: Similar to perylene diimides but with two imide groups, offering enhanced stability and different electronic properties.
Uniqueness
Perylene-3-carboxylic acid is unique due to its single carboxylic acid group, which provides a balance between solubility and reactivity. This makes it a versatile intermediate for the synthesis of more complex perylene derivatives and allows for fine-tuning of its properties for specific applications.
Propriétés
IUPAC Name |
perylene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O2/c22-21(23)18-11-10-17-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-16(18)20(15)17/h1-11H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZGWPQZWKLJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451040 | |
| Record name | 3-Perylenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7350-88-1 | |
| Record name | 3-Perylenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


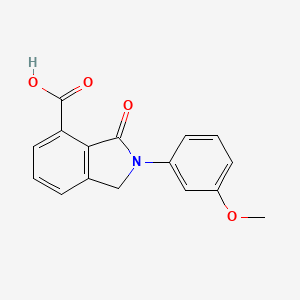


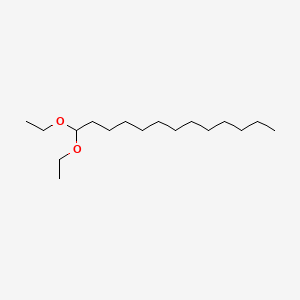

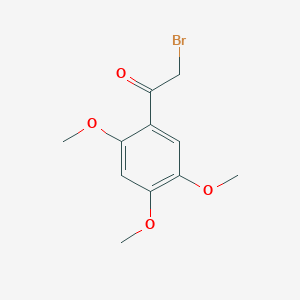
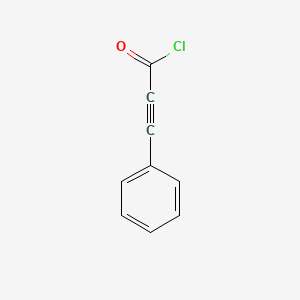
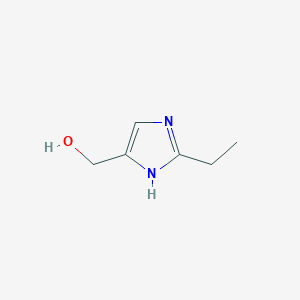

![Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B3056634.png)
